molecular formula C8H16ClN3 B1519462 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine hydrochloride CAS No. 1181458-52-5

1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine hydrochloride

Cat. No.: B1519462
CAS No.: 1181458-52-5
M. Wt: 189.68 g/mol
InChI Key: IJXMKEXVDJUERZ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine hydrochloride is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has a pyrazole ring substituted with methyl groups at the 3 and 5 positions, and a propan-2-amine group attached to the pyrazole ring via a nitrogen atom. The hydrochloride salt form enhances its solubility and stability.

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: The compound can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with 1-chloropropan-2-amine. The reaction typically involves heating the reactants in the presence of a base such as triethylamine.

  • Reduction Reaction: Another method involves the reduction of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-one using a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, acidic conditions.

  • Reduction: NaBH4, H2, palladium catalyst.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects in treating various diseases.

  • Industry: The compound is utilized in the manufacturing of agrochemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-2-amine hydrochloride

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)butan-2-amine hydrochloride

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Uniqueness: 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propan-2-amine group. This structure imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.ClH/c1-6(9)5-11-8(3)4-7(2)10-11;/h4,6H,5,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXMKEXVDJUERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181458-52-5
Record name 1H-Pyrazole-1-ethanamine, α,3,5-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1181458-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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